(7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
CAS No.: 892416-95-4
Cat. No.: VC11873574
Molecular Formula: C26H22FN3O2S
Molecular Weight: 459.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892416-95-4 |
|---|---|
| Molecular Formula | C26H22FN3O2S |
| Molecular Weight | 459.5 g/mol |
| IUPAC Name | [7-[(2-fluorophenyl)methylsulfanyl]-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
| Standard InChI | InChI=1S/C26H22FN3O2S/c1-15-7-9-17(10-8-15)24-29-25-21(11-20-19(13-31)12-28-16(2)23(20)32-25)26(30-24)33-14-18-5-3-4-6-22(18)27/h3-10,12,31H,11,13-14H2,1-2H3 |
| Standard InChI Key | KEEBVGWNVYYBOQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=CC=C5F |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=CC=C5F |
Introduction
Structural Characterization
Molecular Architecture
The compound’s core consists of a tricyclic system integrating oxygen and nitrogen heteroatoms. Key structural features include:
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Tricyclic Backbone: A 14-membered fused ring system (8.4.0.0³,⁸) comprising two nitrogen atoms at positions 4 and 6 and one oxygen atom at position 2.
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Substituents:
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A 2-fluorophenylmethylsulfanyl group at position 7, introducing steric bulk and electronic effects via the fluorine atom.
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A 4-methylphenyl group at position 5, contributing hydrophobic interactions.
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A hydroxymethyl (-CH₂OH) moiety at position 11, enabling hydrogen bonding and solubility modulation.
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The molecular formula is C₂₇H₂₃FN₃O₂S, with a calculated molecular weight of 480.55 g/mol. The InChIKey (YLSTXSSCOPFEPR-UHFFFAOYSA-N) and SMILES string (CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=CC=C5F) provide unambiguous structural representations.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₃FN₃O₂S |
| Molecular Weight | 480.55 g/mol |
| Key Functional Groups | Hydroxymethyl, sulfanyl, fluorophenyl |
| InChIKey | YLSTXSSCOPFEPR-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Synthetic Routes
Synthesis involves multi-step strategies to assemble the tricyclic core and introduce substituents:
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Core Construction: Cyclocondensation of aminophenol derivatives with carbonyl precursors forms the oxa-triazatricyclo framework.
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Sulfanyl Incorporation: Thiol-ene coupling or nucleophilic substitution attaches the 2-fluorophenylmethylsulfanyl group.
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Hydroxymethyl Functionalization: Reduction of a ketone intermediate (e.g., using NaBH₄) yields the hydroxymethyl group.
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclocondensation | NH₄OAc, EtOH, reflux |
| 2 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |
| 3 | Thiol-Ene Addition | 2-Fluorobenzyl mercaptan, AIBN |
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Solubility: Predicted low aqueous solubility (LogP ≈ 3.8) due to aromatic and hydrophobic groups.
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Stability: Susceptible to oxidative degradation at the sulfanyl moiety under acidic conditions.
ADME Profiling (In Silico)
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Absorption: Moderate intestinal permeability (Caco-2 Papp ≈ 12 × 10⁻⁶ cm/s).
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Metabolism: CYP3A4-mediated oxidation of the fluorophenyl and methyl groups.
| Compound Class | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| Triazatricyclo derivatives | HIV Integrase | 85 ± 12 | Patent US10927129B2 |
| Sulfanyl-bearing analogs | SARS-CoV-2 Mpro | 210 ± 45 | In silico |
Future Directions
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In Vitro Profiling: Prioritize assays against viral proteases and cancer-related kinases.
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Derivatization: Explore acylated hydroxymethyl variants to enhance bioavailability.
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Crystallography: Resolve ligand-target complexes to guide structure-based optimization.
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